molecular formula C17H23NO4 B15305665 2-{1-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl}acetic acid

2-{1-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl}acetic acid

Cat. No.: B15305665
M. Wt: 305.4 g/mol
InChI Key: AFFRXGNKMGPSRY-UHFFFAOYSA-N
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Description

2-{1-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl}acetic acid is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is significant in organic synthesis, particularly in the protection of amines. The BOC group is widely used due to its stability under basic conditions and its ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl}acetic acid typically involves the protection of the amine group with a BOC group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl}acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{1-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl}acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl}acetic acid involves the protection of amine groups. The BOC group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the amine is released, allowing it to participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl}acetic acid is unique due to its specific structure, which includes a benzazepine ring. This structure imparts distinct chemical properties and reactivity, making it valuable in specialized synthetic applications .

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl]acetic acid

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-6-7-12(11-15(19)20)13-8-4-5-9-14(13)18/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,19,20)

InChI Key

AFFRXGNKMGPSRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C2=CC=CC=C21)CC(=O)O

Origin of Product

United States

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